![molecular formula C16H22Si B14182271 Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane CAS No. 852390-09-1](/img/structure/B14182271.png)
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with a 3-methylbut-2-en-1-yl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(3-methylbut-2-en-1-yl)phenylacetylene and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The phenylacetylene derivative is reacted with trimethylsilyl chloride in the presence of a base, leading to the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or the ethynyl group.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and materials.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ethynyl group can participate in click chemistry reactions, while the trimethylsilyl group can enhance the compound’s stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl and 3-methylbut-2-en-1-yl groups.
Ethynyltrimethylsilane: Contains the ethynyl and trimethylsilyl groups but lacks the phenyl and 3-methylbut-2-en-1-yl groups.
Triisopropyl(trimethylsilyl)ethynylsilane: Similar in having ethynyl and silyl groups but differs in the substituents on the silicon atom.
Propiedades
Número CAS |
852390-09-1 |
|---|---|
Fórmula molecular |
C16H22Si |
Peso molecular |
242.43 g/mol |
Nombre IUPAC |
trimethyl-[2-[2-(3-methylbut-2-enyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H22Si/c1-14(2)10-11-15-8-6-7-9-16(15)12-13-17(3,4)5/h6-10H,11H2,1-5H3 |
Clave InChI |
SBYTVOLXQMGGJC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC=CC=C1C#C[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


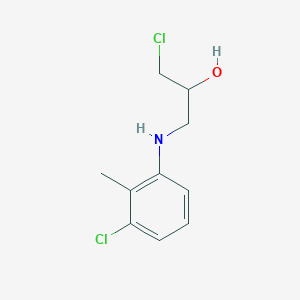
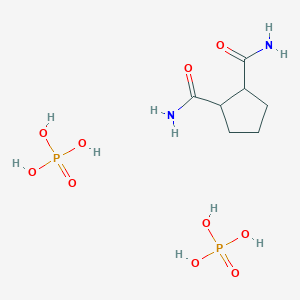
![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)
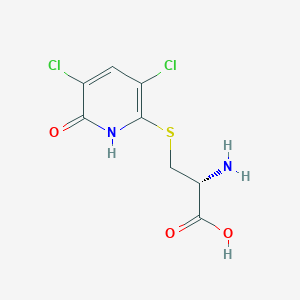
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)
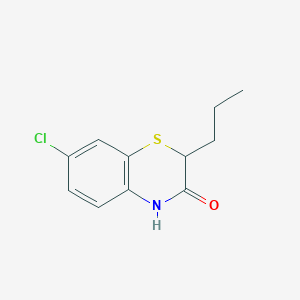
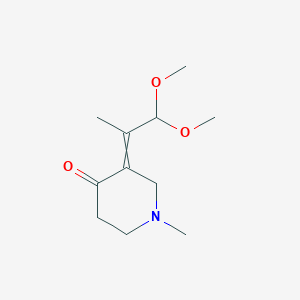

![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
